molecular formula C11H13BrN6S B11058412 6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058412
M. Wt: 341.23 g/mol
InChI Key: RGKQPTYMEQSRBX-UHFFFAOYSA-N
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Description

6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by bromination and subsequent cyclization to form the triazole-thiadiazole core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H13BrN6S

Molecular Weight

341.23 g/mol

IUPAC Name

6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H13BrN6S/c1-5(2)4-7-14-16-11-18(7)17-10(19-11)9-8(12)6(3)13-15-9/h5H,4H2,1-3H3,(H,13,15)

InChI Key

RGKQPTYMEQSRBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)CC(C)C)Br

Origin of Product

United States

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